1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine
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Overview
Description
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.26 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinazoline core structure, which is substituted with a methoxy group at the 7th position and a methyl group at the 4th position.
Preparation Methods
The synthesis of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 7-methoxy-4-methylquinazoline with guanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of quinazoline derivatives on various biological pathways and processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:
1-(4-methylquinazolin-2-yl)guanidine: This compound has a similar quinazoline core structure but lacks the methoxy group at the 7th position, which may result in different chemical and biological properties.
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine: This compound has a similar structure but with a different substitution pattern, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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